molecular formula C13H10N2O4 B2917254 4-(2-Nitrophenoxy)benzamide CAS No. 106163-99-9

4-(2-Nitrophenoxy)benzamide

Cat. No.: B2917254
CAS No.: 106163-99-9
M. Wt: 258.233
InChI Key: ZKZULVSEXRNJRL-UHFFFAOYSA-N
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Description

4-(2-Nitrophenoxy)benzamide is a chemical compound known for its potential applications in various scientific fields, particularly in medicinal chemistry. This compound has garnered attention due to its unique structure, which includes a nitrophenoxy group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties that make it a valuable candidate for research and development in antiviral and other therapeutic areas .

Preparation Methods

The synthesis of 4-(2-Nitrophenoxy)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Coupling Reaction: The nitrophenol is then coupled with a benzoyl chloride derivative to form the desired benzamide compound.

The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reactions .

Chemical Reactions Analysis

4-(2-Nitrophenoxy)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases .

Comparison with Similar Compounds

4-(2-Nitrophenoxy)benzamide can be compared to other benzamide derivatives, such as:

    4-(4-Nitrophenoxy)benzamide: Similar in structure but with the nitro group in a different position, which can affect its chemical properties and biological activity.

    4-(2-Aminophenoxy)benzamide:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(2-nitrophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c14-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)15(17)18/h1-8H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZULVSEXRNJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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